5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives This compound features a chloro group, an ethyl group, a methoxy group, and a sulfonamide group attached to an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with various substituents, including chloro, ethyl, methoxy, and sulfonamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Amines.
Substitution: : Various substituted indoles and benzene derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Sulfonamide derivatives are commonly used in the development of pharmaceuticals, particularly as antibacterial agents.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as an antibacterial agent, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
This compound can be compared with other indole derivatives and sulfonamide compounds:
Indole Derivatives: : Similar compounds include indomethacin and tryptophan.
Sulfonamide Compounds: : Examples include sulfamethoxazole and sulfisoxazole.
These compounds share structural similarities but may differ in their biological activities and applications
Properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-20-14-6-5-13(8-11(14)9-17(20)21)19-25(22,23)16-10-12(18)4-7-15(16)24-2/h4-8,10,19H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLBSSBFYLOXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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